(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
Description
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate is a chiral carbamate derivative widely used in medicinal chemistry as a protected intermediate for peptide synthesis and drug development. Key characteristics include:
- Molecular Formula: C₁₀H₂₀N₂O₄ .
- Molecular Weight: 232.28 g/mol .
- CAS Number: 146553-06-2 .
- Stereochemistry: The R-configuration at the chiral center ensures enantioselective reactivity, critical for biological activity .
- Synthesis: Typically prepared via coupling of (R)-Boc-protected alanine derivatives with methoxy(methyl)amine, yielding 15–41% depending on the route .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNQKIPLJZAZBI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of dimethyl carbonate as a carbonyl source, which reacts with the amine to form the desired carbamate ester . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the carbamate bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily recognized for its potential in pharmaceutical applications. It serves as a building block for the synthesis of various bioactive molecules. The presence of the methoxy and carbamate functional groups makes it versatile for modifications that can enhance biological activity or selectivity.
Case Study: Analgesic Properties
Research has indicated that derivatives of this compound exhibit analgesic properties. A study demonstrated that modifications to the tert-butyl and methoxy groups could lead to increased potency in pain relief, making it a candidate for further development into analgesic drugs .
Agricultural Applications
Pesticide Formulations
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate has potential applications in agrochemicals, particularly as an active ingredient in pesticide formulations. Its structure allows for interaction with biological systems of pests, potentially leading to effective pest control solutions.
Case Study: Insecticidal Activity
In experimental trials, derivatives of this compound have shown significant insecticidal activity against common agricultural pests. These findings suggest that it could be developed into a safer alternative to conventional pesticides, reducing environmental impact while maintaining efficacy .
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include the inhibition of enzyme activity or the modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Enantiomers
(S)-tert-Butyl (1-(Methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₂₂N₂O₄ .
- Molecular Weight : 246.30 g/mol .
- CAS Number : 170097-58-2 .
- Key Differences :
tert-Butyl (3-Cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- Application : Used in hepatitis C virus (HCV) NS3 protease inhibitors .
- Structural Variation : Cyclobutyl substituent enhances target binding affinity compared to the methyl group in the parent compound .
(R)-tert-Butyl (1-((Allyloxy)(2,2,2-trifluoroethyl)amino)-1-oxopropan-2-yl)carbamate (C81)
- Modification : Trifluoroethyl and allyloxy groups improve electrophilicity for nucleophilic substitutions .
- Synthesis : Requires palladium-catalyzed hydrogenation, contrasting with the milder conditions for the parent compound .
Functional Analogues in Drug Development
tert-Butyl (S)-(3-(3-Fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- Role : Intermediate in histone deacetylase 8 (HDAC8) inhibitors for acute kidney injury .
- Key Data : 41% yield, NMR δ 7.23 (t, J = 7.8 Hz, aromatic H) .
tert-Butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-yn-2-yl)carbamate (257)
- Application : Used in peptide synthesis with a 31:1 enantiomeric ratio .
- Structural Feature : Alkyne group enables click chemistry for bioconjugation, unlike the parent compound .
Comparative Data Table
Spectroscopic and Physical Properties
Biological Activity
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, with the CAS number 2287346-83-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative, antioxidant, and antibacterial properties.
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.3 g/mol
- CAS Number : 2287346-83-0
Antiproliferative Activity
Recent studies have indicated that compounds related to (R)-tert-butyl carbamate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of novel derivatives with IC50 values indicating their efficacy in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | HCT 116 | 2.2 |
| 11 | MCF-7 | 1.2 |
| 12 | HEK 293 | 5.3 |
These results suggest that certain substitutions on the benzimidazole core enhance biological activity, making them promising candidates for further development in cancer therapy .
Antioxidant Activity
The antioxidant capacity of (R)-tert-butyl derivatives was evaluated using DPPH and FRAP assays. Compounds demonstrated varying degrees of ability to reduce reactive oxygen species (ROS):
| Compound | DPPH Scavenging (%) | FRAP Value (µM FeSO4) |
|---|---|---|
| 9 | 68 | 120 |
| 10 | 55 | 100 |
| 36 | 70 | 140 |
While some compounds showed pronounced antioxidant activity, they were less effective than standard antioxidants like N-acetyl-L-cysteine .
Antibacterial Activity
The antibacterial properties of (R)-tert-butyl derivatives were assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7 | S. aureus | 8 |
| 11 | E. coli | 16 |
| 12 | K. pneumoniae | 32 |
The results indicated moderate antibacterial activity against specific strains, suggesting potential therapeutic applications in combating bacterial infections .
Case Study: Cancer Cell Lines
In a detailed investigation, several derivatives of (R)-tert-butyl carbamate were tested against a panel of cancer cell lines including MCF-7 and HCT116. The study highlighted that modifications in the molecular structure led to enhanced selectivity and potency against certain cell lines, paving the way for targeted cancer therapies .
Research indicates that the antiproliferative effects are not solely due to oxidative stress induction but may involve other mechanisms such as interference with cellular signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing reaction conditions during the synthesis of (R)-tert-butyl carbamates with methoxy(methyl)amino substituents?
- Methodological Answer : Catalytic systems such as Pd(PPh₃)₂Cl₂/CuI in THF under inert atmospheres (N₂) are critical for coupling reactions involving sterically hindered intermediates. Reaction parameters like temperature (20–65°C), stoichiometry (e.g., 1:1.2 molar ratios), and purification via silica gel chromatography (5–30% EtOAc gradients) are essential for reproducibility. For example, Pd-mediated cross-coupling steps require precise control of base additives (e.g., Et₃N) to minimize side reactions .
Q. How can researchers ensure stereochemical fidelity during the synthesis of chiral tert-butyl carbamate derivatives?
- Methodological Answer : Asymmetric induction using chiral catalysts (e.g., organocatalysts or transition-metal complexes) and resolution techniques like chiral HPLC or crystallization are critical. For instance, asymmetric Mannich reactions with tert-butyl carbamates require enantiopure starting materials (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) and controlled reaction kinetics to avoid racemization .
Q. What analytical techniques are most reliable for characterizing tert-butyl carbamate intermediates?
- Methodological Answer :
- MS (ESI+) : Confirm molecular ions (e.g., m/z 386 [M+H]⁺ for intermediates with nitro groups) .
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyls (δ ~155 ppm).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. benzylamino groups) influence the reactivity and biological activity of tert-butyl carbamate derivatives?
- Methodological Answer : Substituent effects can be analyzed via comparative SAR studies. For example, replacing benzylamino ( ) with methoxy(methyl)amino groups alters electron density, affecting nucleophilicity in coupling reactions. Computational modeling (DFT) and kinetic studies (e.g., monitoring reaction rates via in situ IR) help quantify these effects .
Q. What strategies resolve contradictions between computational solubility predictions and experimental data for hydrophobic tert-butyl carbamates?
- Methodological Answer : Discrepancies in Log S values (e.g., -1.92 vs. -0.75 in SILICOS-IT vs. Ali models) arise from force field limitations. Experimental validation via shake-flask methods (e.g., 2.94 mg/mL in water) and co-solvent screening (e.g., DMSO/water mixtures) refine predictions. Hansen solubility parameters guide solvent selection for formulation .
Q. How can tert-butyl carbamates be leveraged in targeted protein degradation (e.g., PROTACs)?
- Methodological Answer : The tert-butyl group enhances proteolytic stability, while the carbamate linkage enables conjugation to E3 ligase recruiters (e.g., VHL or CRBN ligands). For example, heterobifunctional molecules () use tert-butyl carbamates as spacers to optimize ternary complex formation. In vitro degradation assays (Western blotting) and cellular uptake studies (flow cytometry) validate efficacy .
Data Contradiction Analysis
Q. Why do different synthetic routes for tert-butyl carbamates yield varying enantiomeric excess (ee) despite identical catalysts?
- Analysis : Batch-specific impurities (e.g., trace metals in Pd catalysts) or solvent polarity effects (THF vs. DMF) may alter transition-state stabilization. For instance, reports 64% yield with 95% ee using NaHCO₃, whereas achieved higher yields (70–80%) but lower ee (85–90%) under similar conditions. Systematic DoE (Design of Experiments) optimizes ee by screening bases and solvents .
Safety and Handling
Q. What precautions mitigate risks when handling tert-butyl carbamates under acidic or high-temperature conditions?
- Methodological Answer :
- Decomposition : Avoid strong acids (e.g., HCl/MeOH) to prevent tert-butyl group cleavage, which releases CO and NOₓ under heat .
- Storage : Refrigerate (2–8°C) in airtight containers with desiccants to prevent hydrolysis.
- PPE : Use nitrile gloves, chemical goggles, and fume hoods during synthesis .
Physicochemical Properties Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
